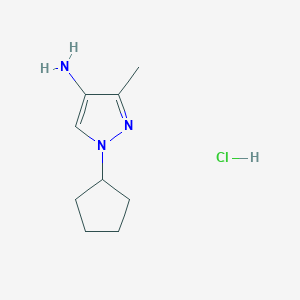

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Description

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived amine hydrochloride salt characterized by a cyclopentyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. The hydrochloride salt enhances its solubility in aqueous media, a property critical for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-cyclopentyl-3-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-7-9(10)6-12(11-7)8-4-2-3-5-8;/h6,8H,2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOATVHAYSFHPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method for synthesizing N-substituted pyrazoles involves the condensation of primary amines with diketones in the presence of hydroxylamine derivatives. This approach, exemplified by recent advancements in domino imine formation and intramolecular annulation, enables direct incorporation of the cyclopentyl group at the pyrazole’s 1-position. For 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine, cyclopentylamine serves as the primary amine, while 2,4-pentanedione (acetylacetone) provides the methyl substituents at the 3- and 5-positions.

A critical reagent in this process is O-(4-nitrobenzoyl)hydroxylamine, which facilitates nitrogen insertion during cyclization. The reaction proceeds via initial imine formation between cyclopentylamine and the diketone, followed by hydroxylamine-mediated dehydrogenation to yield the pyrazole core. Notably, the nitro group on the benzoyl moiety acts as a leaving group, ensuring regioselective ring closure without interfering with the target substituents.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization efficiency |

| Solvent | Dimethylformamide (DMF) | Enhances reagent solubility |

| Reaction Time | 1.5–2 hours | Balances completion vs. decomposition |

| Molar Ratio | 1:1.1:1.5 (amine:diketone:hydroxylamine) | Prevents side reactions |

Under these conditions, isolated yields for analogous N-alkyl pyrazoles range from 36% to 60%, depending on steric and electronic effects. For instance, the synthesis of 1-(3,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole (1a ) achieves a 44% yield, while bulkier substrates like 1-(tert-pentyl)-3,5-dimethyl-1H-pyrazole (1d ) yield 36%. These data suggest that the cyclopentyl group’s moderate steric bulk may favor intermediate yields (~40–50%) for the target compound.

Post-reaction workup typically involves alkaline extraction with 1 M NaOH to remove acidic byproducts, followed by column chromatography on silica gel or basic alumina to isolate the pyrazole. Final hydrochloride salt formation is achieved via treatment with concentrated HCl in anhydrous ether, yielding a crystalline product suitable for pharmaceutical applications.

Multi-Step Synthesis Involving Functional Group Transformation

Nitration and Reduction Approach

An alternative route involves introducing the 4-amine group through sequential nitration and reduction. This method, though less direct, avoids regiochemical challenges associated with direct cyclization. The synthesis begins with the preparation of 1-cyclopentyl-3-methyl-1H-pyrazole-4-nitro, followed by catalytic hydrogenation or chemical reduction to the amine.

Step 1: Pyrazole Ring Formation

Cyclopentylamine reacts with acetylacetone under acidic conditions (e.g., HCl/EtOH) to form 1-cyclopentyl-3,5-dimethyl-1H-pyrazole. Nitration at the 4-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, exploiting the pyrazole’s electron-deficient character to direct electrophilic substitution.

Step 2: Nitro Group Reduction

The nitro intermediate undergoes reduction using hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst in ethanol. Alternatively, stoichiometric reductions with iron powder in acetic acid offer a cost-effective but lower-yielding pathway. The free base is subsequently treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration : Competing nitration at the 5-position can occur, necessitating careful control of reaction temperature and acid strength.

-

Reduction Side Reactions : Over-reduction of the pyrazole ring or N-cyclopentyl group degradation may arise; catalytic transfer hydrogenation with ammonium formate minimizes these risks.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Cyclization | Multi-Step Synthesis |

|---|---|---|

| Total Yield | 40–50% | 25–35% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Regiochemical Control | Excellent | Variable |

| Cost Efficiency | Moderate | Low |

The direct method excels in regioselectivity and scalability, making it preferable for industrial applications. However, the multi-step approach remains valuable for accessing derivatives with modified substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride has a molecular formula of CHClN and is characterized by a unique structure that includes a cyclopentyl group and a pyrazole moiety. This structure enhances its solubility and biological activity, making it suitable for various applications in research.

Biological Activities

Research indicates that 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride exhibits several promising biological activities:

1. Antimicrobial Properties

The compound has shown potential effectiveness against various microbial strains, indicating its possible use as an antimicrobial agent. Studies are ongoing to explore its efficacy against specific pathogens.

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

3. Interaction with Biological Targets

Interaction studies have demonstrated that 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine can bind to various biological targets. Understanding these interactions is crucial for elucidating the mechanism of action and potential therapeutic applications.

Applications in Medicinal Chemistry

The compound's unique structural features make it a versatile scaffold for the development of new pharmaceuticals. It has been investigated for:

1. Drug Development

The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity. Its modifications can lead to compounds with improved efficacy against specific diseases .

2. Cancer Research

There is ongoing research into the anticancer properties of pyrazole derivatives, including 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Initial studies have indicated moderate cytotoxicity against certain cancer cell lines, suggesting its potential role in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride in different contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of the compound against various bacterial strains, demonstrating significant inhibition at specific concentrations.

Case Study 2: Anti-inflammatory Potential

In vitro assays were performed to assess the anti-inflammatory effects of the compound using cell lines stimulated with pro-inflammatory cytokines. Results indicated a dose-dependent reduction in inflammatory markers .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Cycloalkyl vs. Linear Alkyl Substituents : The cyclopentyl group in the target compound confers greater steric bulk and lipophilicity compared to cyclopropane (smaller ring) or linear chains (e.g., pentan-3-yl). This may enhance membrane permeability in biological systems .

Hybrid Structures : Compounds with fused heterocycles (e.g., pyrrolo-triazole in ) exhibit enhanced rigidity and electronic diversity, which could improve target selectivity.

Solubility and Stability

- Hydrochloride Salts : The hydrochloride form of pyrazole amines generally improves water solubility, as seen in 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine HCl and its analogs .

- Stability : Pyrazole derivatives with bulky substituents (e.g., cyclopentyl) may exhibit greater thermal stability due to reduced molecular flexibility, though experimental data for the target compound is lacking .

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1431970-19-2) is a pyrazole derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is characterized by the following structural features:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 223.67 g/mol

- Solubility : Enhanced solubility due to the hydrochloride form, making it suitable for various biological assays.

The biological activity of 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may:

- Inhibit Enzymatic Activity : It is believed to interact with enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Modulate Receptor Activity : The compound may bind to receptors that regulate various physiological processes, influencing signaling pathways related to inflammation and microbial growth.

Antimicrobial Properties

Research indicates that 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. This inhibition may lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Activity

Emerging evidence suggests that 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to trigger cell cycle arrest and activate apoptotic pathways, making it a candidate for further development as an anticancer therapeutic .

Research Findings and Case Studies

Several studies have explored the biological activity of 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride:

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis typically involves cyclization of substituted pyrazole precursors. For example, cyclopentyl groups can be introduced via nucleophilic substitution or Pd/C-catalyzed coupling (e.g., using cesium carbonate as a base and copper catalysts for Buchwald-Hartwig amination) . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical. Ethanol or THF under reflux (80–100°C) with stoichiometric control of reagents like SOCl₂ for chlorination steps can improve yields .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR are essential for verifying substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm and pyrazole ring protons at δ 7.0–8.5 ppm) . IR spectroscopy detects functional groups (e.g., amine N–H stretches near 3300 cm) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% area thresholds .

Q. How can researchers optimize purification methods to minimize impurities in the final product?

- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates intermediates. Recrystallization from ethanol or dichloromethane/ether mixtures enhances crystallinity. For hydrochloride salts, acidification with HCl in anhydrous ether followed by vacuum drying ensures stoichiometric salt formation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the cyclization of pyrazole intermediates?

- Methodological Answer : Density functional theory (DFT) studies can model transition states to predict regioselectivity. For example, steric hindrance from the cyclopentyl group may favor substitution at the 4-position over the 5-position. Experimental validation via kinetic isotope effects or substituent scrambling experiments (e.g., isotopic labeling of amine groups) provides empirical support .

Q. How do crystallographic data resolve discrepancies between predicted and observed spectroscopic results?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns molecular geometry. For instance, bond angles and torsion angles from SCXRD (e.g., C–N–C angles ≈ 120°) can clarify NMR splitting patterns caused by restricted rotation in the pyrazole ring . Discrepancies between NMR and crystallographic data often arise from dynamic effects in solution (e.g., ring puckering) .

Q. What strategies are effective for analyzing and mitigating by-products in large-scale synthesis?

- Methodological Answer : LC-MS and GC-MS identify common by-products (e.g., dehalogenated intermediates or dimerization products). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Adjusting stoichiometry (e.g., excess cyclopentylamine) or switching to flow chemistry reduces side reactions .

Q. How can researchers design stability studies to assess the compound’s degradation under varying conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates hygroscopicity and thermal decomposition. Forced degradation (acid/base hydrolysis, oxidative stress with HO) identifies labile functional groups. Degradation products are profiled using UPLC-QTOF-MS, with fragmentation patterns matched to synthetic standards .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphism or salt form variations. Systematic screening (e.g., using the CheqSol method) under controlled pH and temperature conditions clarifies trends. For example, the hydrochloride salt may show higher aqueous solubility (≥50 mg/mL at pH 3) compared to the free base (<5 mg/mL) .

Q. What experimental approaches resolve inconsistencies in biological activity reported across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (≥98% via HPLC). Dose-response curves (IC/EC) with positive/negative controls isolate structure-activity relationships. Molecular docking studies (e.g., using AutoDock Vina) can rationalize activity differences by comparing binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.